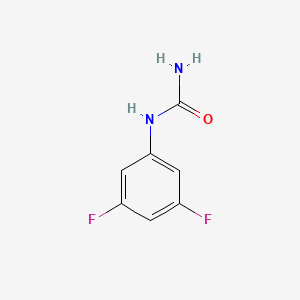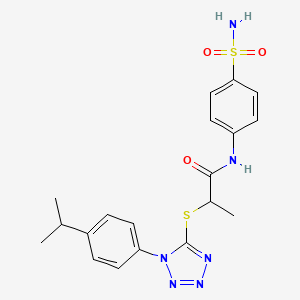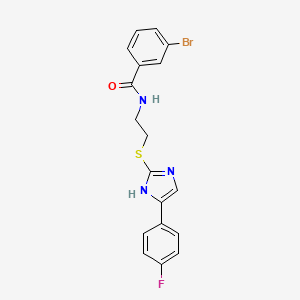
(E)-1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, also known as EF1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. EF1 is a chalcone derivative, which is a class of organic compounds known for their diverse biological activities and chemical properties. In
Scientific Research Applications
Molecular Structure and Spectroscopy
(E)-1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one and its derivatives have been extensively studied for their molecular structures and spectroscopic properties. For instance, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a closely related compound, was synthesized and analyzed using FT-IR and X-ray diffraction studies. The study highlighted its vibrational wavenumbers, molecular stability, and first hyperpolarizability, which is significant for nonlinear optical (NLO) material applications (Najiya et al., 2014).
Crystal Structure Analysis
Various derivatives of (E)-1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one have been synthesized and their crystal structures analyzed. For instance, a study on (E)-1-(4-Fluorophenyl)-3-[4-(propan-2-yl) phenyl] prop-2-en-1-one investigated its dihedral angle and intramolecular hydrogen bonding through X-ray diffraction analysis, providing insights into its molecular geometry and potential chemical interactions (Salian et al., 2018).
Antioxidant Activity
Studies have also focused on the antioxidant activities of similar compounds. For example, 2'-aminochalcone derivatives were synthesized and evaluated for their in vitro antioxidant activities, demonstrating the potential of these compounds in biological applications (Sulpizio et al., 2016).
Nonlinear Optical Properties
The NLO properties of various chalcone derivatives are a significant area of research. A study on (E)-3-(4-bromo-2-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one revealed its strong nonlinear refraction and susceptibility, suggesting potential applications in NLO devices (Kwong et al., 2017).
HOMO-LUMO Analysis and Spectroscopy
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) analysis, along with spectroscopic investigations, are key in understanding the electronic properties of these compounds. For example, a study on (E)-1-(2,4-Dichloro-5-fluorophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one provided insights into its molecular structure, electronic properties, and absorption wavelength (Adole et al., 2020).
Optoelectronic and Charge Transport Properties
Research on the optoelectronic and charge transport properties of these derivatives has been conducted to explore their application in semiconductor devices. A study on various chalcone derivatives, including (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, revealed their potential in such applications (Shkir et al., 2019).
X-Ray Crystallography and Intermolecular Interactions
X-ray crystallography studies on derivatives have provided detailed information on molecular interactions. For example, a study on (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one derivatives revealed various intermolecular interactions, crucial for understanding the molecular assembly and potential chemical reactivity (Gomes et al., 2020).
properties
IUPAC Name |
(E)-1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO/c1-12-3-4-13(2)16(11-12)17(19)10-7-14-5-8-15(18)9-6-14/h3-11H,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJCAXREXNBXSP-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-6-(4-(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2438275.png)
![2-[4-(benzylamino)-2-oxoquinazolin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2438276.png)
![2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2438277.png)


![1-(2-Chloro-4-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2438282.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone](/img/structure/B2438284.png)
![{[(Cyclopentylamino)carbonothioyl]thio}acetic acid](/img/structure/B2438285.png)
![2-[Methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(4-oxo-3H-quinazolin-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B2438289.png)


![N-(3,4-dimethylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2438293.png)

